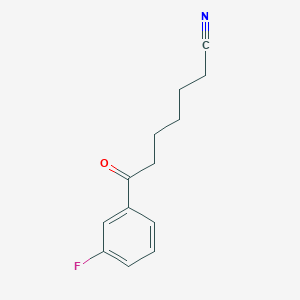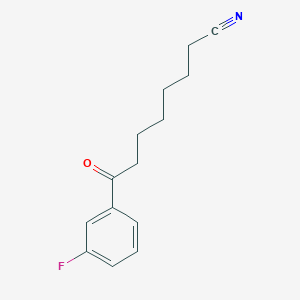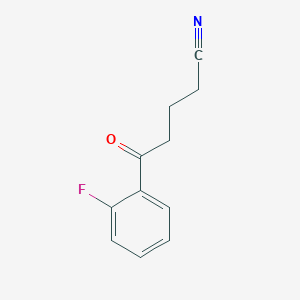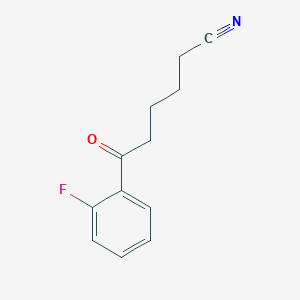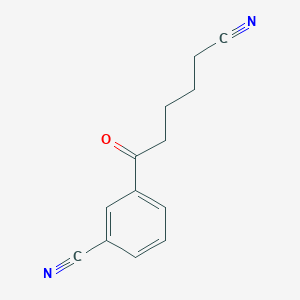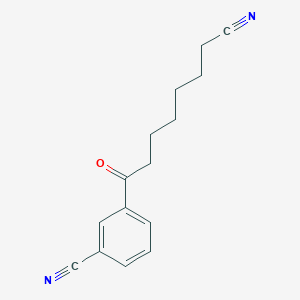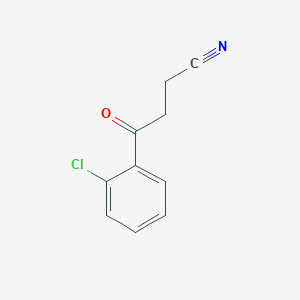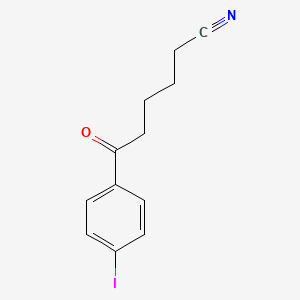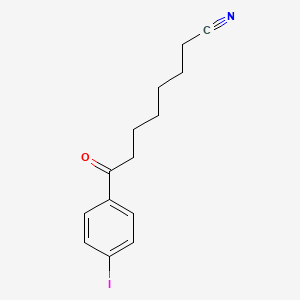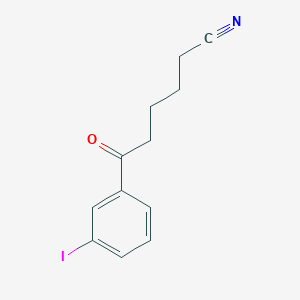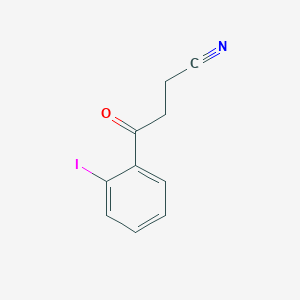![molecular formula C9H14O3 B1324296 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid CAS No. 1098432-95-1](/img/structure/B1324296.png)
2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is a chemical compound with the IUPAC name 2-((1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl)acetic acid . It has a molecular weight of 170.21 .
Synthesis Analysis
The synthesis of 8-oxabicyclo[3.2.1]octanes, which is a core structure of this compound, has been a subject of research for many years . One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another method involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers .Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . It also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . Other functional groups present in the molecule include 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 1 oxolane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement and a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction . The resultant compounds could then undergo interrupted Nazarov cyclization .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 170.21 .科学的研究の応用
Synthesis of Plant Metabolites
The synthesis of 12-Oxophytodienoic acid (12-oxoPDA) and its enzymic degradation compounds, such as OPC-8:0, -6:0, -4:0, and -2:0, which are important plant metabolites derived from linolenic acid, involves the use of cyclopent-3-ene-1,2-diacetic acid. This acid is derived from the Cope rearrangement of 5-vinyltrinorborn-2-ene via bicyclo[4.3.0]nona-3,7-diene. A key intermediate in this synthesis is (3-oxo-2-oxabicyclo[3.3.0]octan-6-yl)acetic acid, which is essential for producing the OPC series (Crombie & Mistry, 1991).
Formation of 2,8-Dioxabicyclo[3.2.1]octane Skeleton
The diastereoselective formation of a 2,8-dioxabicyclo[3.2.1]octane skeleton, common to the zaragozic acid family, was accomplished through the generation and rearrangement of a bicyclic oxonium ylide. This skeleton has appropriate functionality for further manipulation in the synthesis of zaragozic acids (Brogan & Zercher, 1998).
Catalytic Asymmetric Synthesis
A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic gamma,delta-ynones. This process yields synthetically useful 8-oxabicyclo[3.2.1]octane derivatives in good yields and high enantiomeric excesses (Ishida, Kusama, & Iwasawa, 2010).
Phytotoxic Derivatives Synthesis
The synthesis of 2-benzyloxy-8-oxabicyclo[3.2.1]octane derivatives, which exhibit phytotoxic properties, is achieved from the cycloadducts formed between various olefins and 3-oxidopyrylium ylides. These compounds represent a novel group of herbicides (Sammes, Street, & Kirby, 1983).
Safety and Hazards
将来の方向性
The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is a subject of ongoing research due to its presence in the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner continues to attract attention from many research groups worldwide .
作用機序
Target of Action
The primary target of 2-(8-Oxabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 2-(8-Oxabicyclo[32Compounds with similar structures, such as tropane alkaloids, interact with their targets to induce various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by 2-(8-Oxabicyclo[32Tropane alkaloids, which share a similar structure, are known to influence several biochemical pathways .
Result of Action
The specific molecular and cellular effects of 2-(8-Oxabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to induce various biological effects .
特性
IUPAC Name |
2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDYJUMHTIAJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

